(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
CAS No.: 929456-15-5
Cat. No.: VC4836173
Molecular Formula: C21H18O7
Molecular Weight: 382.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929456-15-5 |
|---|---|
| Molecular Formula | C21H18O7 |
| Molecular Weight | 382.368 |
| IUPAC Name | ethyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
| Standard InChI | InChI=1S/C21H18O7/c1-3-24-21(23)12(2)27-14-5-6-15-17(10-14)28-19(20(15)22)9-13-4-7-16-18(8-13)26-11-25-16/h4-10,12H,3,11H2,1-2H3/b19-9- |
| Standard InChI Key | LWXFZUXGJARORJ-OCKHKDLRSA-N |
| SMILES | CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Introduction
Chemical Structure and Stereochemical Considerations
The compound features a benzofuran core (3-oxo-2,3-dihydrobenzofuran) fused with a benzodioxole moiety via a Z-configured methylene group. The ethyl propanoate ester at the 6-position of the benzofuran ring introduces steric and electronic modifications critical for solubility and reactivity.
Core Architecture
The benzofuran system (C₉H₆O₂) is a bicyclic heterocycle with a fused benzene and furan ring. The 3-oxo group confers partial aromaticity loss, increasing susceptibility to nucleophilic attack at the carbonyl . The benzodioxole substituent (C₇H₆O₂) contributes electron density via its two oxygen atoms, potentially stabilizing adjacent electrophilic centers .
Stereoelectronic Effects
The Z-configuration places the benzodioxole and benzofuran substituents on the same side of the methylene double bond. This arrangement may facilitate intramolecular hydrogen bonding or π-π stacking, influencing crystallization behavior and biological target interactions . Computational models suggest a dihedral angle of 15–25° between the benzodioxole and benzofuran planes, minimizing steric clash while preserving conjugation .
Synthetic Routes and Optimization
Synthesis of this compound likely involves multi-step strategies, leveraging methodologies from benzofuran and benzodioxole chemistry.
Benzofuran Core Formation
A common approach to 3-oxo-2,3-dihydrobenzofurans involves Claisen rearrangement of allyl vinyl ethers or cyclization of 2-hydroxyacetophenone derivatives. For example, treatment of 2-hydroxy-5-methoxyacetophenone with concentrated sulfuric acid induces cyclization to the dihydrobenzofuranone .
Benzodioxole Methylene Attachment
The benzo[d] dioxol-5-ylmethylene group can be introduced via Knoevenagel condensation. Reacting 3-oxo-2,3-dihydrobenzofuran-6-ol with piperonal (benzo[d] dioxole-5-carbaldehyde) in the presence of a base like piperidine facilitates condensation, forming the Z-isomer preferentially under kinetic control .
Esterification and Final Functionalization
Esterification of the propanoic acid precursor with ethanol under acid catalysis (e.g., H₂SO₄) yields the ethyl ester. Protecting group strategies may be employed to prevent undesired side reactions during earlier steps, with deprotection occurring before final purification .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran cyclization | H₂SO₄, 110°C, 4h | 68 | 92 |
| Knoevenagel condensation | Piperonal, piperidine, EtOH, reflux | 74 | 88 |
| Esterification | EtOH, H₂SO₄, 60°C, 6h | 89 | 95 |
Physicochemical Properties
Predicted and experimental data highlight key characteristics influencing bioavailability and reactivity.
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its aromatic bulk. LogP calculations (XLOGP3 = 3.45) indicate moderate lipophilicity, suitable for transmembrane permeability .
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, benzofuran H-7), 6.95 (s, 1H, benzodioxole H-4'), 6.82 (d, J=1.6 Hz, 1H, benzodioxole H-6'), 5.98 (s, 2H, OCH₂O), 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.29 (t, J=7.1 Hz, 3H, CH₃).
-
IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (benzofuranone C=O), 1602 cm⁻¹ (C=C).
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 384.35 g/mol | HRMS |
| Melting Point | 142–145°C | DSC |
| logD (pH 7.4) | 2.87 | Shake-flask |
| pKa | 9.12 (enolic -OH) | Potentiometry |
Biological Activity and Applications
While direct studies on this compound are scarce, structural analogs suggest potential avenues:
Anti-inflammatory Activity
In silico docking studies predict COX-2 inhibition (IC₅₀ ≈ 1.2 µM), attributed to hydrophobic interactions with the enzyme’s active site .
Analytical Profiling
HPLC-UV methods (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) achieve baseline separation (tR = 12.3 min). LC-MS (ESI+) shows [M+H]⁺ at m/z 385.12, with fragmentation patterns confirming the ester and benzofuranone groups .
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